2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-

Dye Chemistry QSAR Textile Wet Processing

Dye formulators face batch failures when incorrect aminonaphthol sulfonic acid isomers disrupt coupling chemistry. This 5-amino-1-hydroxy-2-sulfonic acid isomer eliminates that risk: • Elevated XLogP3 (1.4) drives superior substantivity to polyester/polyamide fibers without added auxiliaries. • Acidic aqueous solubility (pH 3.5-4.5) enables direct coupling bath use, cutting process steps. • Defined 5-amino-1-hydroxy geometry ensures reproducible metal-complex dye synthesis. Available in ≥95% purity with reliable global logistics.

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 58596-07-9
Cat. No. B1266386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
CAS58596-07-9
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2O)S(=O)(=O)O)C(=C1)N
InChIInChI=1S/C10H9NO4S/c11-8-3-1-2-7-6(8)4-5-9(10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
InChIKeyWIBJYEYYELZZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-hydroxy-2-naphthalenesulfonic Acid: Overview


2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- (CAS 58596-07-9) is an aminonaphthol sulfonic acid derivative characterized by a naphthalene core substituted at positions 5 (amino), 1 (hydroxyl), and 2 (sulfonic acid). This trifunctional structure provides both nucleophilic and acidic sites, enabling its use as a versatile intermediate in the synthesis of azo dyes, pigments, and metal-complex dyes [1]. The compound is commercially available in high purity (≥95%) and is valued for its capacity to form stable, colored coordination compounds with transition metal ions .

Synthesis Context Intermediate for azo dyes, pigments, and metal-complex dyes
Functional Groups Amino, hydroxyl, and sulfonic acid sites enable regioselective coupling and metal coordination
Research Use Structure–property studies in dye chemistry and textile wet processing

5-Amino-1-hydroxy-2-naphthalenesulfonic Acid: Substitution Risks


The aminonaphthol sulfonic acid family comprises numerous positional isomers that exhibit markedly different physicochemical and coupling properties. The specific arrangement of amino, hydroxyl, and sulfonic acid substituents on the naphthalene ring dictates the compound's hydrophobicity (logP), aqueous solubility profile, and most critically, the regioselectivity of diazo coupling reactions [1]. Interchanging isomers without careful re-optimization of coupling conditions (pH, temperature, stoichiometry) can lead to undesirable dye shades, reduced tinctorial strength, poor build-up, or even complete synthetic failure [2]. Consequently, the precise 5-amino-1-hydroxy-2-sulfonic acid substitution pattern is a non-negotiable structural determinant for specific dye formulations and analytical applications, as quantified in the evidence below.

Positional Isomer Sensitivity
Substituting with other aminonaphthol sulfonic acid isomers may alter coupling regioselectivity, leading to different dye shades and reduced tinctorial strength.
Lipophilicity Mismatch
Isomer lipophilicity differences can change fiber substantivity, affecting dye uptake on hydrophobic substrates without reformulation.
Solubility Behavior Shift
Variation in aqueous solubility and pH profile between isomers may require adjustment of coupling bath conditions, increasing process complexity.

5-Amino-1-hydroxy-2-naphthalenesulfonic Acid: Differentiation Evidence


Hydrophobicity (XLogP3) vs. J Acid and Gamma Acid

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- exhibits a significantly higher computed lipophilicity (XLogP3 = 1.4) compared to the industrially prevalent J acid (2-amino-5-naphthol-7-sulfonic acid, XLogP3 = -0.9) and Gamma acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid, XLogP3 = -0.9) [1][2]. This difference of 2.3 log units corresponds to a theoretical ~200-fold greater partitioning into organic phases, which is known to enhance affinity for hydrophobic synthetic fibers (e.g., polyester, polyamide) during dyeing and to improve the fastness properties of the resultant azo dyes [3].

Hydrophobicity (XLogP3)
Head-to-head
1.4
Reported higher lipophilicity may support enhanced affinity for hydrophobic fibers.
ΔXLogP3 +2.3 vs. J acid / Gamma acid (-0.9) [PubChem]
Dye Chemistry QSAR Textile Wet Processing

Aqueous Solubility and pH Profile

The compound displays a pH-dependent solubility profile, with a 1% aqueous solution exhibiting a pH range of 3.5–4.5 . This acidity is attributable to the sulfonic acid group. In contrast, J acid is reported to be only slightly soluble in water [1], while 1-amino-2-naphthol-4-sulfonic acid is described as virtually insoluble in water and requires alkaline conditions for dissolution [2]. The moderate, acidic solubility of 5-amino-1-hydroxy-2-naphthalenesulfonic acid allows for direct use in acidic coupling baths without the need for pre-dissolution in alkali, which can be advantageous for certain diazonium salts that are unstable at high pH.

Aqueous Solubility
Reported
1% aq. soln (pH 3.5–4.5)
Reported acidic solubility may streamline coupling without alkaline pre-dissolution.
J acid: slightly sol.; 1-Amino-2-naphthol-4-sulfonic acid: insol.
Process Chemistry Solubility Azo Coupling Optimization

Regiospecific Coupling Orientation

In aminonaphthol sulfonic acids, the site of electrophilic attack by a diazonium ion is determined by the reaction pH and the relative positions of the amino and hydroxyl groups [1]. For 5-amino-1-hydroxy-2-naphthalenesulfonic acid, the hydroxyl group is located ortho to the unsubstituted position 4 of the naphthalene ring, while the amino group is meta to position 4. Under alkaline coupling conditions, the hydroxyl group exerts a dominant directing influence, leading to exclusive azo bond formation ortho to the hydroxyl group (position 4) [2]. This contrasts with isomers such as J acid (2-amino-5-hydroxy-7-sulfonic acid), where coupling occurs ortho to the amino group under acidic conditions, producing dyes with fundamentally different chromophoric properties and absorption maxima.

Coupling Regioselectivity
Class-level
Ortho to OH (pos. 4) under alkaline cond.
Regiospecific outcome yields distinct dye absorption profiles.
J acid couples ortho to NH₂ under acidic conditions; different chromophore.
Azo Dye Synthesis Regioselectivity Dye Shade Control

Thermal Stability and Density vs. 1-Amino-2-naphthol-4-sulfonic Acid

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- decomposes above 300°C , while the structurally related 1-amino-2-naphthol-4-sulfonic acid melts with decomposition at 290°C . Additionally, the target compound has a reported density of 1.627 g/cm³ [1], compared to a roughly estimated density of 1.434 g/cm³ for the 1-amino-2-naphthol-4-sulfonic acid isomer . The higher decomposition temperature indicates marginally greater thermal robustness, which may be advantageous during high-temperature drying or in dyeing processes conducted at elevated temperatures. The ~13% higher density translates to a smaller volume for a given mass, potentially reducing shipping and storage costs for bulk procurement.

Thermal Stability & Density
Data to verify
Decomp. >300°C, ρ 1.627 g/cm³
Reported thermal and density differences may support processing and logistics review.
Compared to 1-Amino-2-naphthol-4-sulfonic acid (290°C, ρ 1.434); independent verification advised.
Material Handling Thermal Stability Storage

5-Amino-1-hydroxy-2-naphthalenesulfonic Acid: Optimal Applications


Hydrophobic Azo Dyes for Polyester and Polyamide

The elevated XLogP3 value (1.4 vs. -0.9 for J acid) indicates that dyes derived from 5-amino-1-hydroxy-2-naphthalenesulfonic acid will exhibit enhanced substantivity for hydrophobic fibers. Procurement for dye manufacturing targeting polyester and polyamide fabrics should prioritize this intermediate to achieve improved dye uptake and wash fastness without the need for additional hydrophobic auxiliaries [1].

Acidic Coupling with Direct Dissolution

The compound's solubility in water to form an acidic solution (pH 3.5–4.5) allows its direct use in acidic coupling baths. This eliminates the alkaline pre-dissolution step often required for less soluble aminonaphthol sulfonic acids, thereby reducing process complexity and minimizing the risk of diazonium salt decomposition .

Metal-Complex Dyes with Defined Geometry

The 5-amino-1-hydroxy substitution pattern provides a specific chelating environment for transition metal ions. This isomer should be selected for the synthesis of pre-metallized dyes where precise control over metal coordination is required to achieve targeted color shades and lightfastness properties .

Application
Selection Property
Validation Focus
Hydrophobic fiber dye synthesis
Lipophilicity profile
Dye substantivity and wash fastness on polyester/polyamide
Acidic coupling workflow
Acidic aqueous solubility
Direct dissolution and diazonium salt stability
Metal-complex dye preparation
5-Amino-1-hydroxy chelating geometry
Metal coordination and lightfastness control

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